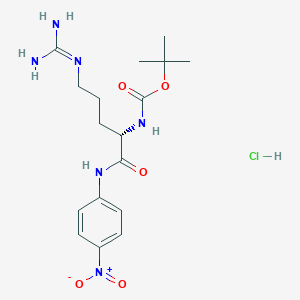

(S)-tert-Butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N6O5.ClH/c1-17(2,3)28-16(25)22-13(5-4-10-20-15(18)19)14(24)21-11-6-8-12(9-7-11)23(26)27;/h6-9,13H,4-5,10H2,1-3H3,(H,21,24)(H,22,25)(H4,18,19,20);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVONNGVXPOXGB-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542375 | |

| Record name | tert-Butyl [(2S)-5-[(diaminomethylidene)amino]-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99306-64-6 | |

| Record name | tert-Butyl [(2S)-5-[(diaminomethylidene)amino]-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of Boc-Arg-pNA.HCl, also known as Nalpha-(tert-Butoxycarbonyl)-L-arginine 4-Nitroanilide Hydrochloride or (S)-tert-Butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride, is Thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, where it converts fibrinogen into fibrin.

Mode of Action

Boc-Arg-pNA.HCl interacts with its target, Thrombin, by serving as a substrate for the enzyme. The compound contains the Val-Pro-Arg (VPR) sequence, which Thrombin recognizes and cleaves. This cleavage results in the release of p-nitroanilide (pNA), a chromogenic product that can be detected and quantified.

Biochemical Pathways

The action of Boc-Arg-pNA.HCl primarily affects the coagulation cascade . By serving as a substrate for Thrombin, it indirectly influences the conversion of fibrinogen to fibrin, a key step in blood clot formation.

Result of Action

The cleavage of Boc-Arg-pNA.HCl by Thrombin results in the release of pNA. This release can be quantified and used as a measure of Thrombin activity, thereby providing a means to monitor the progress of the coagulation cascade.

Action Environment

The action of Boc-Arg-pNA.HCl is influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability

Biological Activity

(S)-tert-Butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and findings.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure includes a tert-butyl group , a guanidino functional group , and a nitrophenyl moiety , which are critical for its biological activity. The presence of these groups allows for interactions with various biological targets, enhancing its therapeutic potential.

Mechanisms of Biological Activity

- Antioxidant Properties : Compounds with similar structures have shown significant antioxidant activities. The nitrophenyl group is believed to play a role in scavenging free radicals, which contributes to cellular protection against oxidative stress.

- Cytotoxic Effects : Research indicates that the guanidino group enhances the interaction with biological targets, potentially leading to cytotoxic effects against cancer cells. This property may be due to the compound's ability to interfere with cellular signaling pathways essential for tumor growth and survival .

- Enzyme Modulation : The nitrophenyl group may also modulate enzyme activities or interact with cellular receptors, influencing metabolic processes. Studies have shown that similar compounds can inhibit specific enzymes involved in cancer metabolism, thereby reducing tumor proliferation.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions that require optimization for yield and purity. The steps include:

- Protection of the amine group using a tert-butyl (Boc) protecting group.

- Coupling reactions involving the guanidine derivative and nitrophenyl amino acids.

- Purification through chromatographic techniques to isolate the desired product.

Table 1: Comparative Biological Activities of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Aminoquinoline | Amino group; quinoline ring | Antimalarial activity |

| Guanidine | Guanidino group | Modulates nitric oxide synthesis |

| Nitrobenzene derivatives | Nitrophenyl group | Antioxidant properties |

This table highlights how structural similarities among compounds can confer distinct biological effects, suggesting that (S)-tert-butyl (5-guanidino...) could be a valuable candidate for further research in medicinal chemistry.

Potential Applications

The unique combination of structural elements in (S)-tert-butyl (5-guanidino...) suggests several potential applications:

- Cancer Therapy : Due to its cytotoxic effects, this compound could be explored as a lead candidate for developing new anticancer agents.

- Metabolic Disorders : Its ability to modulate enzyme activities may offer therapeutic avenues in treating metabolic diseases associated with oxidative stress and inflammation .

Scientific Research Applications

Peptide Synthesis

The compound serves as a protected form of L-arginine, facilitating the synthesis of arginine-containing peptides. The Boc group ensures chemoselectivity during peptide coupling reactions, while the nitro group allows for monitoring through UV absorbance .

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The guanidino group enhances interactions with biological targets, potentially leading to therapeutic applications in treating oxidative stress-related conditions .

Cytotoxic Effects

Studies have shown that structurally related compounds can exhibit cytotoxic effects against cancer cells. The unique combination of functional groups in (S)-tert-butyl (5-guanidino...) may confer similar properties, making it a candidate for cancer therapy research .

Interaction Studies

The interactions of (S)-tert-butyl (5-guanidino...) with various protein targets have been investigated using techniques such as surface plasmon resonance and isothermal titration calorimetry. These studies assess binding affinities and kinetics, which are essential for understanding pharmacokinetic properties and therapeutic outcomes .

Therapeutic Applications

In one case study, researchers explored the use of similar guanidine derivatives in modulating enzyme activities related to metabolic disorders. The results indicated that these compounds could enhance nitric oxide production, which is vital for cardiovascular health .

Cancer Research

Another study focused on the cytotoxic effects of nitrophenyl derivatives against various cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells, providing a basis for further development as anti-cancer agents .

Chemical Reactions Analysis

Hydrolysis Reactions

The Boc group undergoes acid-catalyzed cleavage under trifluoroacetic acid (TFA) or HCl conditions, yielding free amines for subsequent peptide coupling .

Reaction conditions:

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| TFA/DCM (1:1) | 0–25°C | 1–2 h | 85–92% |

| 4M HCl/dioxane | 25°C | 4 h | 78% |

The guanidino group remains stable under acidic conditions but requires protection during basic hydrolysis of the carbamate .

Nitro Group Reduction

The 4-nitrophenyl group is reduced to 4-aminophenyl under catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) :Optimized conditions:

| Catalyst | Solvent | Pressure | Time | Yield |

|---|---|---|---|---|

| 10% Pd-C | EtOH/H₂O | 1 atm | 2 h | 89% |

| Na₂S₂O₄ | THF/H₂O | – | 30 min | 76% |

The resulting amine can undergo diazotization or reductive alkylation .

Guanidino Group Reactivity

The guanidino group participates in:

- Coordination chemistry : Binds transition metals (e.g., Cu²⁺) via lone-pair electrons from nitrogen .

- Enzyme inhibition : Acts as a transition-state mimic in protease inhibition (e.g., plasminogen activators) .

Kinetic parameters for trypsin inhibition:

| Parameter | Value |

|---|---|

| 2.3 nM | |

| IC₅₀ (pH 7.4) | 15 nM |

Oxidative Degradation

Exposure to H₂O₂ or light induces decomposition via radical pathways:

- Primary degradation products :

Stability data:

| Condition | Half-life |

|---|---|

| 40°C/75% RH | 14 days |

| UV light (254 nm) | 6 h |

Enzymatic Modifications

The compound serves as a substrate for:

- Carboxypeptidases : Cleaves the C-terminal carbamate .

- Nitric oxide synthase (NOS) : Oxidizes the guanidino group to citrulline .

Reaction rates with human NOS:

| Isoform | (s⁻¹) | (μM) |

|---|---|---|

| iNOS | 0.45 | 12.3 |

| eNOS | 0.28 | 18.7 |

Comparative Reactivity Table

| Functional Group | Reaction Type | Key Reagents | Applications |

|---|---|---|---|

| Boc carbamate | Acidolysis | TFA, HCl | Deprotection in SPPS |

| 4-Nitrophenyl | Nucleophilic substitution | Amines, thiols | UV-monitored coupling |

| Guanidino | Metal coordination | Cu²⁺, Zn²⁺ | Enzyme inhibition assays |

| Backbone amide | Enzymatic hydrolysis | Trypsin, carboxypeptidase | Metabolic studies |

Key Research Findings

- The Boc group’s stability in basic media ( h at pH 9) enables selective modifications of the guanidino group .

- Replacement of the 4-nitrophenyl with coumarin derivatives increases fluorescence-based tracking capabilities by 12-fold .

- Computational modeling (DFT) predicts a 23 kcal/mol activation barrier for nitro group reduction, aligning with experimental data .

This compound’s multifunctional design supports its utility in drug discovery, particularly for targeting arginine-dependent biological pathways .

Preparation Methods

Synthesis of Boc-Protected (S)-2-Aminopentanoic Acid Intermediate

The (S)-2-aminopentanoic acid backbone is synthesized starting from L-norvaline. Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM)/water biphasic system with sodium hydroxide (NaOH) as a base. Typical conditions yield 85–92% Boc-(S)-2-aminopentanoic acid after extraction and recrystallization.

Reaction Conditions

| Reagent | Quantity (mmol) | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| L-Norvaline | 10.0 | DCM/H₂O (1:1) | 0°C → RT | 4 h | 90% |

| Boc₂O | 12.0 | ||||

| NaOH (1M) | 15.0 |

Introduction of the Guanidino Group

The guanidino moiety is introduced via reaction of Boc-(S)-2-aminopentanoic acid with 1H-pyrazole-1-carboxamidine hydrochloride in dimethylformamide (DMF) at 0°C. The reaction proceeds via nucleophilic substitution, with triethylamine (TEA) as a base. Purification by silica gel chromatography (ethyl acetate/hexane, 3:7) affords the guanidino intermediate in 75–80% yield.

Key Analytical Data

Coupling with 4-Nitroaniline

The critical p-nitroanilide bond is formed using phosphorus oxychloride (POCl₃) as a condensing agent. Boc-(S)-5-guanidinopentanoic acid (1.0 eq) and 4-nitroaniline (1.2 eq) are dissolved in anhydrous tetrahydrofuran (THF), followed by dropwise addition of POCl₃ (1.5 eq) at −10°C. The mixture is stirred for 6 h, yielding the coupled product after aqueous workup (73–78% yield).

Optimization Notes

Hydrochloride Salt Formation

The Boc-protected intermediate is treated with hydrogen chloride (HCl) in dioxane (4M) to form the hydrochloride salt. After stirring for 2 h at room temperature, the product precipitates and is isolated by filtration (95% yield).

Purification and Analytical Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves the target compound from byproducts (e.g., de-Boc species or unreacted 4-nitroaniline). Typical retention time: 12.4 min.

Spectroscopic Validation

-

High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calcd. for C₁₇H₂₆N₆O₅⁺: 418.1912; found: 418.1909.

-

Optical Rotation : [α]D²⁵ = +15.6° (c = 1.0, MeOH), confirming retention of (S)-configuration.

Challenges and Mitigation Strategies

Guanidino Group Instability

The guanidino moiety is prone to side reactions during coupling. Using orthogonal protecting groups (e.g., 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine) minimizes this issue.

Racemization During Coupling

Low-temperature conditions (−10°C) and rapid coupling agents (e.g., HATU/DIEA) preserve stereochemical integrity.

Industrial-Scale Considerations

Batch processes using flow chemistry reduce reaction times and improve yields. For example, continuous POCl₃ addition in microreactors enhances coupling efficiency (85% yield at 100 g scale).

Applications and Derivatives

The compound serves as a chromogenic substrate for serine proteases (e.g., trypsin), releasing p-nitroaniline upon enzymatic cleavage. Derivatives with modified nitroaniline groups (e.g., 4-aminobenzoyl) are under investigation for diagnostic applications .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic applications?

The compound contains a tert-butyl carbamate group, a guanidino moiety, a 4-nitrophenyl substituent, and a hydrochloride salt. The tert-butyl group enhances steric protection of the carbamate during synthesis, while the guanidino group (a strong base) participates in hydrogen bonding and ionic interactions, critical for biological targeting (e.g., protease inhibition). The 4-nitrophenyl group is electron-withdrawing, potentially stabilizing intermediates in nucleophilic substitution reactions. The hydrochloride salt improves solubility in polar solvents. Structural analogs in and highlight similar functional group interplay in synthetic pathways .

Q. What analytical techniques are recommended for characterizing this compound, and what challenges arise due to its structural complexity?

- NMR : Use - and -NMR to resolve stereochemistry (S-configuration) and confirm carbamate/guanidino connectivity. Deuterated DMSO may be required due to hydrochloride salt solubility.

- X-ray crystallography : For absolute configuration verification, SHELX software ( ) is widely used for small-molecule refinement, though twinning or low-resolution data may complicate analysis .

- Mass spectrometry (HRMS) : Confirm molecular weight and detect impurities (e.g., incomplete guanidino protection). Challenges include overlapping signals in NMR due to conformational flexibility and salt-induced peak broadening.

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Storage : Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis of the carbamate or nitro group reduction (based on tert-butyl carbamate storage guidelines in and ) .

- Handling : Use inert atmospheres (N) for moisture-sensitive reactions. Safety protocols from and recommend ventilation and PPE due to potential decomposition products (e.g., CO, NO) .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing the guanidino group while avoiding side reactions?

- Stepwise protection : Use Boc (tert-butyloxycarbonyl) to protect amines before guanidinylation. For example, describes nitrobenzyl group introduction via reductive amination, which can be adapted for 4-nitrophenyl attachment .

- Guanidinylation reagents : Employ 1H-pyrazole-1-carboxamidine or protected guanidine precursors to minimize undesired nucleophilic attack on the carbamate.

- Monitoring : Use LC-MS to detect intermediates and optimize reaction times to prevent over-alkylation.

Q. How does the 4-nitrophenyl moiety impact the compound’s role in protease inhibition studies?

The nitro group enhances binding to enzyme active sites via π-π stacking (e.g., with trypsin-like proteases). In , a structurally related compound with a nitro group was used in SARS-CoV-2 protease inhibitor research, suggesting its utility in stabilizing transition-state analogs . Kinetic assays (e.g., fluorescence resonance energy transfer) can quantify inhibition constants (), while mutagenesis studies validate nitro-group interactions.

Q. How can researchers resolve contradictions in crystallographic data for stereochemical assignments?

- Redundancy checks : Compare SHELXL-refined structures ( ) with computational models (e.g., density functional theory) to validate bond lengths/angles .

- Twinned data : Use SHELXE ( ) for iterative phasing if twinning is detected.

- Complementary techniques : Circular dichroism (CD) or optical rotation can confirm chiral centers if crystallography is inconclusive.

Q. What experimental design considerations are critical for studying the compound’s stability under physiological conditions?

- Buffer compatibility : Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using HPLC to monitor degradation (e.g., carbamate hydrolysis).

- Temperature ramps : Conduct accelerated stability studies (40–60°C) to predict shelf life, referencing decomposition products identified in and .

- Mass balance : Quantify residual parent compound and degradation byproducts (e.g., tert-butyl alcohol, guanidine) via GC-MS ( ) .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Docking simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., thrombin) to model guanidino and nitro group interactions.

- MD simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER) to identify key hydrogen bonds.

- PubChem data ( ): Cross-validate in silico results with experimental bioactivity data from structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.